molecular formula C23H19Cl2N3O4S B15033800 Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B15033800
M. Wt: 504.4 g/mol
InChI Key: CIRUYKPCYDVCSP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chloroaniline and a thiol compound under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C23H19Cl2N3O4S

Molecular Weight

504.4 g/mol

IUPAC Name

ethyl 6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H19Cl2N3O4S/c1-2-32-23(31)20-19(15-5-3-4-6-17(15)25)16(11-26)22(28-21(20)30)33-12-18(29)27-14-9-7-13(24)8-10-14/h3-10,19-20H,2,12H2,1H3,(H,27,29)(H,28,30)

InChI Key

CIRUYKPCYDVCSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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